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Compound of Interest

Compound Name: Sebetralstat

Cat. No.: B15073893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics

of Sebetralstat (formerly KVD900), a potent and selective oral plasma kallikrein (PKa) inhibitor

developed for the on-demand treatment of Hereditary Angioedema (HAE). This document

summarizes key preclinical data, details relevant experimental methodologies, and visualizes

the underlying biological pathways and experimental workflows.

Introduction to Sebetralstat and its Mechanism of
Action
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable

episodes of severe swelling. These attacks are primarily mediated by the overproduction of

bradykinin, a potent vasodilator, due to uncontrolled plasma kallikrein activity.[1] Sebetralstat is
a competitive and reversible inhibitor of plasma kallikrein.[2] By binding to the active site of

PKa, Sebetralstat prevents the cleavage of high-molecular-weight kininogen (HK) into

bradykinin, thereby halting the progression of HAE attacks.[3] Furthermore, it inhibits the

positive feedback loop of the kallikrein-kinin system, which reduces the generation of both

Factor XIIa and additional plasma kallikrein.
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The preclinical development of Sebetralstat involved a series of in vitro and in vivo studies to

characterize its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity
Sebetralstat was found to be a highly potent inhibitor of human plasma kallikrein with excellent

selectivity against other related serine proteases. This high selectivity is crucial for minimizing

off-target effects.

Parameter Value Reference

Human Plasma Kallikrein IC50 6.0 nM

Human Plasma Kallikrein Ki 3.02 ± 0.33 nM

Tissue Kallikrein 1 (KLK1)

IC50
>40 µM

Factor XIIa IC50 >40 µM

Factor XIa IC50 >40 µM

Thrombin IC50 >40 µM

Plasmin IC50 >40 µM

Trypsin IC50 >40 µM

Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models demonstrated that Sebetralstat possesses

properties suitable for oral administration, including good bioavailability.
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Species Parameter Value Reference

Rat Clearance (CL) 12 mL/min/kg

Volume of Distribution

(Vss)
0.5 L/kg

Half-life (t1/2) 62 min

Cmax (at 10 mg/kg) 2803 ng/mL

Oral Bioavailability

(F%)
82%

Monkey Cmax 2242 ng/mL

Oral Bioavailability

(F%)
48%

In Vivo Efficacy in Preclinical Models
While specific quantitative in vivo efficacy data for Sebetralstat in preclinical models of HAE

(such as a rat paw edema model) is not extensively detailed in publicly available literature, the

progression of the compound to successful clinical trials indicates positive outcomes in these

studies. Generally, the efficacy of plasma kallikrein inhibitors in preclinical models is assessed

by their ability to reduce vascular permeability induced by agents that trigger bradykinin

production.

For instance, a related oral Factor XIIa inhibitor from the same development program,

KV998086, was shown to protect mice from kallikrein-kinin system-mediated edema in a dose-

responsive manner. This demonstrates the viability of targeting this pathway with oral inhibitors

in relevant animal models.

Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the

preclinical evaluation of oral plasma kallikrein inhibitors like Sebetralstat.
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In Vitro Plasma Kallikrein Inhibition Assay (IC50
Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic

activity of purified plasma kallikrein by 50%.

Protocol:

Purified human plasma kallikrein is incubated with various concentrations of Sebetralstat in
a suitable assay buffer (e.g., Tris-based buffer, pH 7.4).

The enzymatic reaction is initiated by the addition of a fluorogenic or chromogenic substrate

specific for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA).

The rate of substrate cleavage is monitored over time by measuring the change in

fluorescence or absorbance using a microplate reader.

The percentage of inhibition is plotted against the logarithm of the inhibitor concentration,

and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Ex Vivo Plasma Kallikrein Inhibition Assay
Objective: To assess the functional inhibition of the kallikrein-kinin system in a more

physiologically relevant matrix like plasma.

Protocol:

Human plasma, pooled from healthy donors, is incubated with a range of concentrations of

Sebetralstat.

The kallikrein-kinin system is activated ex vivo through the addition of a contact activator

such as dextran sulfate (DXS) or ellagic acid.

A specific substrate for plasma kallikrein is added to the plasma.

The rate of substrate cleavage is measured to determine the level of plasma kallikrein

activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15073893?utm_src=pdf-body
https://www.benchchem.com/product/b15073893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The percentage of inhibition of kallikrein activity is plotted against the inhibitor concentration

to determine the potency in a plasma environment.

In Vivo Vascular Permeability Assay (e.g., Carrageenan-
Induced Paw Edema)
Objective: To evaluate the ability of an orally administered plasma kallikrein inhibitor to reduce

inflammation and vascular leakage in an animal model.

Protocol:

Animals (typically rats or mice) are pre-treated with Sebetralstat or a vehicle control at

specified doses via oral gavage.

After a defined period, a pro-inflammatory agent such as carrageenan (which stimulates the

release of bradykinin and other inflammatory mediators) is injected into the paw of the

animal.

The volume of the paw is measured at various time points after the injection using a

plethysmometer to quantify the extent of edema.

The percentage inhibition of edema in the drug-treated group is calculated relative to the

vehicle-treated group to assess the anti-inflammatory efficacy of the compound.

Visualizations
Signaling Pathway of the Kallikrein-Kinin System and
Sebetralstat's Intervention
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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